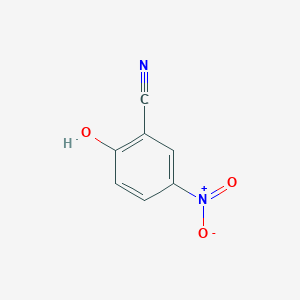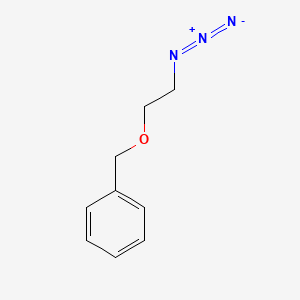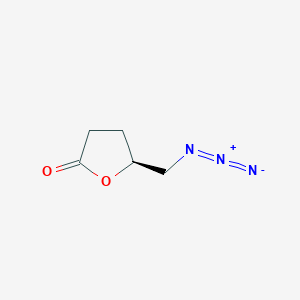![molecular formula C8H10N2O2S B1279179 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid CAS No. 758685-72-2](/img/structure/B1279179.png)
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Übersicht
Beschreibung
The compound 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is a fused bicyclic ring structure that has been studied for its potential as a pharmacophore in medicinal chemistry. It has been incorporated into various derivatives for the development of new drugs with potential anticoagulant, antimicrobial, and antithrombotic activities .
Synthesis Analysis
The synthesis of derivatives containing the 5-methyl-tetrahydrothiazolopyridine moiety has been explored in several studies. One approach involved the synthesis of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives, where the tetrahydrothiazolopyridine ring was used as an S4 binding element for factor Xa inhibitors, showing potent oral anti-factor Xa activity . Another study described the preparation of new derivatives of isothiazolo[3,4-d]pyrimidine-3-carbonitriles, which were synthesized from related uracils and Appel's salt .
Molecular Structure Analysis
The molecular structure of 5-methyl-tetrahydrothiazolopyridine derivatives has been analyzed using X-ray crystallography, revealing how the compound binds to the S4 and S1 subsites of factor Xa. The intramolecular S-O close contact observed in the crystal structure was further investigated using ab initio energy calculations, suggesting that the restricted conformation affects the affinity to the S4 subsite of factor Xa .
Chemical Reactions Analysis
The chemical reactivity of the tetrahydrothiazolopyridine ring has been explored in various reactions. For instance, the reaction of amino esters with phenylisothiocyanate led to the formation of thiourea derivatives, which could be further cyclized to yield different pyridothienopyrimidine derivatives . Additionally, the compound has been used in multicomponent reactions to synthesize tetrazolopyrimidines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-methyl-tetrahydrothiazolopyridine-2-carboxylic acid are not detailed in the provided papers, the studies suggest that the compound's derivatives exhibit significant biological activity, which is indicative of favorable physicochemical properties for drug development. The compound's derivatives have been shown to possess in vitro antimicrobial activity and in vivo antithrombotic activity, which are critical properties for therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is utilized in the synthesis of various heterocyclic compounds. Studies have shown its use in creating pyrido[4′, 3′: 4,5]thieno[2,3-d]pyrimidines, which are significant in medicinal chemistry due to their biological activities (El-Kashef et al., 2010). Additionally, the compound plays a role in the efficient synthesis of fused pyridothienopyrimidines, demonstrating its versatility in organic synthesis (Ahmed et al., 2006).
Development of Novel Synthetic Methods
Improved routes for preparing tetrahydrothiazolo[5,4-c]-pyridine-2-carboxylic acid lithium salts have been developed, highlighting its importance in the preparation of thiazolopyridine derivatives. These methods offer facile means for producing a variety of thiazolopyridine and tetrahydrothiazolopyridine derivatives, crucial for pharmaceutical and chemical research (Haginoya et al., 2004).
Anticoagulant Applications
A study focused on synthesizing a series of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives, incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, demonstrated potent anti-factor Xa (fXa) activity. This suggests its potential use in developing orally available anticoagulants (Haginoya et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-10-3-2-5-6(4-10)13-7(9-5)8(11)12/h2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPHLHADYVVAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456967 | |
| Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |
CAS RN |
758685-72-2 | |
| Record name | 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758685-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)











